2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine
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Overview
Description
2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 2 and 7 on the pyridopyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, which are enzymes involved in the regulation of cell signaling pathways . By inhibiting these kinases, the compound can interfere with processes such as cell proliferation and survival, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives:
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine moiety.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
The presence of chlorine atoms at positions 2 and 7 distinguishes this compound from other pyridopyrimidine derivatives. This unique substitution pattern can influence its chemical reactivity and biological activity.
List of Similar Compounds
- Palbociclib
- Dilmapimod
- Other pyridopyrimidine derivatives with different substitution patterns
Properties
Molecular Formula |
C7H4Cl2N4 |
---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2,7-dichloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-1-4-3(2-11-5)6(10)13-7(9)12-4/h1-2H,(H2,10,12,13) |
InChI Key |
MGINXPBPOGCAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)N |
Origin of Product |
United States |
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